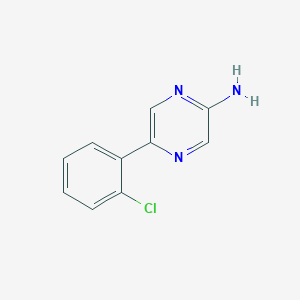
5-(2-Chlorophenyl)pyrazin-2-amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation in Cancer Research
A study by Zhang et al. (2008) focused on synthesizing novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, which included compounds structurally related to 5-(2-chlorophenyl)pyrazin-2-amine. Their research showed that these compounds could inhibit the growth of A549 lung cancer cells, suggesting potential applications in cancer treatment.
Exploration in Organic Optoelectronic Materials
Meti et al. (2017) conducted a study on the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives, which are structurally related to this compound. Their research, documented in RSC Advances, highlighted the potential of these compounds in organic optoelectronic materials due to their favorable optical and thermal properties.
Antimycobacterial and Antifungal Properties
The study by Doležal et al. (2010) synthesized pyrazinamide analogues, which included compounds similar to this compound. These compounds exhibited significant antimycobacterial and antifungal activities, indicating their potential use in treating infections.
Synthesis and Antitubercular Bioactivity
Wati et al. (2020) explored the synthesis of pyrazinamide analogues using a modified method, producing compounds related to this compound. Their research, published in Medicinal Chemistry Research, showed these analogues' potential in antitubercular treatment.
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as pyrazolo[1,5-a]pyrazine derivatives, have shown activity on kinase inhibition
Mode of Action
It is suggested that similar compounds may interact with their targets, such as kinases, to inhibit their activity . This interaction could lead to changes in cellular processes controlled by these targets.
Biochemical Pathways
Given the potential kinase inhibitory activity of similar compounds , it is plausible that 5-(2-Chlorophenyl)pyrazin-2-amine could affect pathways regulated by these kinases, leading to downstream effects on cell growth and proliferation.
Result of Action
Given the potential kinase inhibitory activity of similar compounds , it is plausible that this compound could affect cell growth and proliferation.
Análisis Bioquímico
Biochemical Properties
5-(2-Chlorophenyl)pyrazin-2-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways and the biotransformation of other molecules.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases, which are enzymes that play a pivotal role in cell signaling and regulation . Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular function and homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, leading to inhibition or activation of enzymatic activity. This compound may also interact with DNA or RNA, influencing gene expression and protein synthesis . These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade under extreme conditions such as high temperature or pH . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory or anti-tumor activity . At higher doses, toxic or adverse effects can occur, including hepatotoxicity and neurotoxicity. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux and levels of these metabolites can influence the overall pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects. The distribution pattern of this compound is essential for understanding its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . This compound can localize to specific compartments or organelles, such as the nucleus or mitochondria, where it can modulate cellular activities. Understanding the subcellular distribution of this compound is critical for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
5-(2-chlorophenyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-8-4-2-1-3-7(8)9-5-14-10(12)6-13-9/h1-6H,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVXHWIYHGKDOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



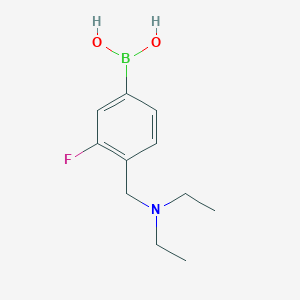


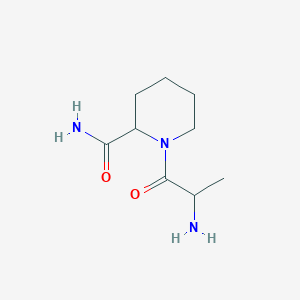


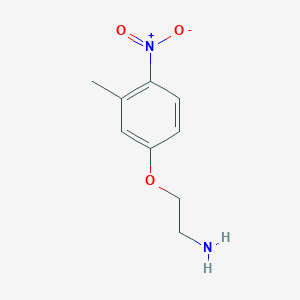
![2-[2-(Dicyclohexylamino)ethoxy]ethan-1-ol](/img/structure/B1400847.png)
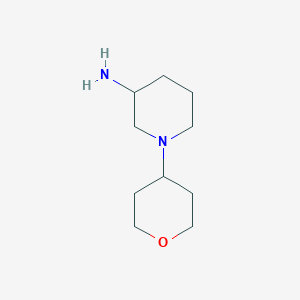

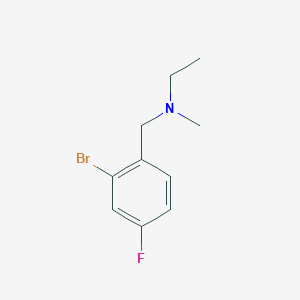
![(Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine](/img/structure/B1400854.png)

